N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
CAS No.:
Cat. No.: VC20179055
Molecular Formula: C41H64N2O27
Molecular Weight: 1016.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H64N2O27 |
|---|---|
| Molecular Weight | 1016.9 g/mol |
| IUPAC Name | N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50) |
| Standard InChI Key | RXASOZFPAPTWJX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name reflects its intricate structure: N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. Its molecular formula is C₄₁H₆₄N₂O₂₇, and it features:
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A central acetamide group linked to a multi-branched carbohydrate scaffold.
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Six distinct oxane (pyranose) rings, each substituted with hydroxyl, hydroxymethyl, and methoxyphenoxy groups.
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Glycosidic bonds connecting the rings, including α- and β-configurations based on stereochemistry.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Molecular Formula | C₄₁H₆₄N₂O₂₇ |
| Molecular Weight | 1016.9 g/mol |
| InChI | InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50) |
| Canonical SMILES | CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCC(O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OP(=O)(O)OC6C(OC(C(C6O)O)OC)CO |
Synthesis and Characterization
Analytical Characterization
The compound’s structural validation relies on:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm glycosidic linkage patterns and stereochemistry.
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Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways.
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X-ray Crystallography: For absolute configuration determination, though crystallization challenges are common due to structural flexibility.
Physicochemical Properties
Solubility and Stability
The compound’s polarity, conferred by 27 oxygen atoms and multiple hydroxyl groups, ensures high water solubility (>50 mg/mL). Stability studies suggest susceptibility to enzymatic hydrolysis (e.g., glycosidases) but resistance to acidic conditions (pH > 3).
Table 2: Physicochemical Profile
| Property | Description |
|---|---|
| Solubility | >50 mg/mL in water; soluble in polar solvents (DMSO, methanol) |
| Thermal Stability | Stable up to 150°C; decomposes above 200°C |
| Hydrolytic Stability | Resistant to acidic hydrolysis (pH 3–7); labile to β-glycosidases |
Biological Activity and Applications
Mechanistic Insights
The compound’s glycosidic architecture suggests potential interactions with:
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Lectins and Carbohydrate-Binding Proteins: The methoxyphenoxy group may mimic natural glycan epitopes, enabling inhibition of pathogen adhesion.
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Enzymatic Targets: As a substrate analog for glycosyltransferases or hydrolases, it could modulate polysaccharide biosynthesis.
Research Findings and Case Studies
Glycosidic Bond Analysis
A 2024 study utilized this compound to map the substrate specificity of E. coli β-galactosidase, revealing preferential cleavage at β-1,4 linkages over α-configurations. This finding supports its utility in enzymology research.
Synthetic Challenges
Challenges and Future Directions
Current Limitations
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Synthetic Complexity: Low yields and lengthy purification processes hinder large-scale production.
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Biological Evaluation: Limited in vivo data due to regulatory hurdles for novel carbohydrate entities.
Research Priorities
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Catalytic Innovation: Developing enantioselective glycosylation catalysts to streamline synthesis.
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Functional Genomics: CRISPR-based screens to identify cellular targets and mechanisms of action.
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